Lithium methoxide
Description
Lithium methoxide (CH₃LiO) is a lithium alkoxide with a molecular weight of 37.97 g/mol. It is commercially available as a 10% solution in methanol, with a density of 0.83 g/mL at 20°C and a melting point of 204–206°C . Its solubility in methanol is 90 g/L, but it is insoluble in polar aprotic solvents like tetrahydrofuran (THF) . Structurally, the lithium-oxygen bond in this compound exhibits partial covalent character, a deviation from the predominantly ionic bonding seen in other alkali metal alkoxides (e.g., sodium or potassium methoxides) . This hybrid bonding nature influences its reactivity and applications in organic synthesis, where it serves as a mild base and catalyst in transesterifications and pharmaceutical intermediate synthesis .
The compound’s stability in methanol and non-pyrophoric nature make it safer to handle compared to sodium methoxide, which reacts violently with moisture . This compound’s market is driven by demand in pharmaceuticals (drug formulation), electronics (semiconductor manufacturing), and agrochemicals, with a projected CAGR of 6.5% from 2023 to 2032 .
Properties
CAS No. |
865-34-9 |
|---|---|
Molecular Formula |
CH4LiO |
Molecular Weight |
39.0 g/mol |
IUPAC Name |
lithium;methanolate |
InChI |
InChI=1S/CH4O.Li/c1-2;/h2H,1H3; |
InChI Key |
GLXCXYZWVRLFFY-UHFFFAOYSA-N |
SMILES |
[Li+].C[O-] |
Canonical SMILES |
[Li].CO |
Other CAS No. |
865-34-9 |
physical_description |
Liquid |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Preparation Methods
Industrial-Scale Synthesis via Lithium Metal and Methanol
Reaction Mechanism and Procedural Overview
The most widely documented industrial method for lithium methoxide production involves the direct reaction of lithium metal with methanol under inert conditions. This exothermic process follows the stoichiometric equation:
$$
2\text{Li} + 2\text{CH}3\text{OH} \rightarrow 2\text{LiOCH}3 + \text{H}_2 \uparrow
$$
The reaction generates hydrogen gas, necessitating strict inert gas purging (e.g., argon or nitrogen) to mitigate explosion risks.
Stepwise Procedure
- Inert Atmosphere Preparation : Reactors are purged with argon to eliminate moisture and oxygen, which could degrade lithium or form lithium hydroxide.
- Methanol Charging : Anhydrous methanol (water content <0.3 wt%) is introduced into the reactor.
- Lithium Addition : Lithium metal, often in sand form for increased surface area, is added incrementally to control reaction kinetics. For example, 14 kg of lithium sand is added to 300 kg of methanol in batches to maintain temperatures below 60°C.
- Reaction Completion : Post-addition, the mixture is stirred until lithium is fully dissolved, followed by methanol reflux (0.5–1 hour) to ensure complete conversion.
- Methanol Recovery : Approximately 40–70% of the methanol is distilled under reduced pressure, leaving a this compound concentrate.
- Drying in Helical Ribbon Agitator : The concentrate is transferred to a helical ribbon agitator, where residual methanol is removed under vacuum (0.01–0.09 MPa) at 70–80°C. This yields a free-flowing powder with ≤1.5% residual solvent and ≥99% purity.
Optimization Parameters
- Temperature Control : Maintaining reaction temperatures below 60°C prevents methanol decomposition and ensures safe hydrogen evolution.
- Agitator Design : Helical ribbon agitators prevent caking by ensuring uniform heat distribution and solvent removal.
- Vacuum Drying : A two-stage heating protocol (15°C/30 min to 70°C, then 10°C/30 min to 80°C) minimizes thermal degradation.
Table 1: Industrial-Scale Synthesis Parameters
| Parameter | Value/Range | Impact on Product Quality |
|---|---|---|
| Lithium:Methanol Ratio | 1–10 wt% | Higher ratios increase yield |
| Drying Pressure | 0.01–0.09 MPa | Lower pressure reduces solvent |
| Final Drying Temperature | 70–80°C | Prevents decomposition |
| Residual Methanol | ≤1.5% | Ensures non-caking behavior |
Laboratory-Scale Synthesis from Lithium Hydride
Solution-Based Preparation Methods
Preparation of Standard Solutions
This compound is often handled as a methanolic solution (e.g., 1.0 M) for ease of use in organic reactions. Commercial solutions are prepared by dissolving stoichiometric lithium metal in methanol under inert conditions, mirroring the industrial process but at smaller scales.
Example Protocol
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Criteria | Industrial (Li + MeOH) | Laboratory (LiH + MeOH) | Solution-Based |
|---|---|---|---|
| Scale | 100s of kg | <1 kg | 1–10 L |
| Purity | 99–99.9% | ≥99.99% | 95–99% |
| Key Equipment | Helical ribbon agitator | Dry-room reactors | Standard glassware |
| Safety Risks | H₂ evolution | Pyrophoric LiH | Solvent flammability |
Scientific Research Applications
Chemical Applications
Organic Synthesis
- Role : Lithium methoxide is a strong base used extensively in organic synthesis for the formation of carbon-carbon bonds and the preparation of complex organic compounds.
- Reactions : It facilitates nucleophilic substitutions, esterifications, and reductions. Its high solubility in methanol enhances its effectiveness in reactions requiring a polar solvent.
- Market Demand : The global demand for this compound in organic synthesis is driven by industries producing fine chemicals, industrial solvents, and specialty chemicals. Its efficiency promotes high-yield reactions with minimal waste, aligning with green chemistry principles.
| Application Area | Description |
|---|---|
| Organic Synthesis | Preparation of esters, ethers, and other intermediates |
| Fine Chemicals | Used in R&D and bulk production of organic compounds |
| Green Chemistry | Facilitates sustainable production methods |
Neuropharmacology
- Research Findings : Studies have demonstrated this compound's role in synthesizing biologically active molecules that may influence neurological pathways. Its ability to form stable complexes with various substrates is being investigated for potential therapeutic applications.
Industrial Applications
Polymer Production
- Role : In industrial settings, this compound is utilized to produce polymers and other chemicals. Its strong basicity allows it to initiate polymerization processes effectively.
- Case Study : A study on polyelectrolyte films showed that this compound significantly influenced ionic conductivity when used as a crosslinking agent.
| Industrial Use | Description |
|---|---|
| Polymer Production | Initiates polymerization reactions |
| Ionic Conductivity | Enhances properties of polyelectrolyte films |
Agrochemical Applications
Synthesis of Agrochemicals
- Role : this compound is employed in the synthesis of herbicides, insecticides, and fungicides. Its catalytic properties are essential for formulating effective agrochemical products.
- Sustainability Focus : With increasing regulatory pressures on traditional agrochemicals, this compound's role in developing biodegradable pesticides is gaining attention.
Mechanism of Action
The mechanism of action of lithium methanolate involves its role as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets include various electrophilic centers in organic molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Bonding Characteristics
- Bonding : this compound’s Li–O bond shows partial covalency due to lithium’s small ionic radius and polarizing power, whereas sodium methoxide (NaOMe) exhibits stronger ionic interactions .
- Dimerization : Lithium alkoxides form stable dimers in solution, with higher dimerization energy (266 kJ/mol) compared to lithium alkyl carbonates (214 kJ/mol), enhancing their stability in reactive environments .
Market and Industrial Relevance
- Pharmaceuticals : this compound’s role in synthesizing complex drug intermediates (e.g., alkylated heterocycles) outperforms NaOMe in yield and selectivity under mild conditions .
- Agrochemicals : this compound enables eco-friendly pesticide synthesis, whereas NaOMe is restricted due to sodium’s environmental persistence .
Research Findings and Technological Advancements
- Ab Initio Studies: Vibrational analyses confirm this compound’s dimeric structure, with COLi vibrational modes shifting significantly between monomer and dimer states .
- Synthetic Efficiency : A two-step alkylation protocol using this compound achieves 65–85% yields in heterocyclic drug intermediates, outperforming single-step NaOMe methods .
Biological Activity
Lithium methoxide (LiOCH₃) is an organolithium compound that has garnered attention for its various biological activities and applications, particularly in the fields of neuropharmacology and catalysis. This article explores the biological activity of this compound, presenting data from research studies, case studies, and relevant findings.
Overview of this compound
This compound is a white crystalline solid that is soluble in polar solvents. It is primarily used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its biological activities have been investigated in several contexts, particularly concerning its effects on neuronal function and inflammation.
Neuroprotective Effects
Research has demonstrated that lithium, including this compound, can exert neuroprotective effects. A study published in Neuropharmacology highlighted that lithium pretreatment significantly reduced neuroinflammation induced by lipopolysaccharide (LPS) in rat models. Specifically, it was found that lithium increased levels of 17-hydroxy-docosahexaenoic acid (DHA), a metabolite linked to neuroprotection, by 1.9-fold compared to control diets. This suggests potential therapeutic implications for conditions involving neuroinflammation .
Table 1: Effects of Lithium on Brain Eicosanoid Levels
| Compound | Control Diet | Lithium Diet | Increase Factor |
|---|---|---|---|
| 17-Hydroxy-DHA | Baseline | Elevated | 1.9 |
| 5-HETE | Baseline | Elevated | 1.8 |
| Prostaglandin E₂ | Baseline | Reduced | - |
Lithium's mechanism of action in the brain involves modulation of various signaling pathways. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell survival and apoptosis. By inhibiting GSK-3, lithium can promote neuronal survival under stress conditions, including those induced by neurotoxic agents like methamphetamine .
This compound in Neuropharmacology
A case study examined the effects of lithium on methamphetamine-induced cognitive deficits in rats. The results indicated that lithium treatment improved memory performance and reduced apoptosis in the hippocampus, suggesting its potential as a protective agent against drug-induced neurotoxicity .
Applications Beyond Neuropharmacology
This compound is also recognized for its catalytic properties in organic synthesis. For instance, it has been utilized as a catalyst for transesterification reactions in biodiesel production, showcasing its versatility beyond biological applications .
Safety and Toxicity Considerations
While this compound exhibits promising biological activities, safety profiles must be considered. Exposure to organolithium compounds can pose risks, including respiratory irritation and skin sensitization. Proper handling protocols are essential to mitigate these risks .
Q & A
Q. What are the key physical and chemical properties of lithium methoxide (LiOMe) critical for experimental design?
this compound (CAS 865-34-9) is a hygroscopic, corrosive alkali metal alkoxide typically handled as a solution in methanol (e.g., 2.2 M). Key properties include:
- Melting Point : 204–206°C (anhydrous solid) .
- Density : 0.83–0.85 g/mL at 20°C (methanol solution) .
- Reactivity : Reacts violently with water, producing methanol and lithium hydroxide. Solutions become cloudy upon moisture exposure .
- Basicity : A mild base used in transesterification and deprotonation reactions, with applications in organic synthesis and materials science .
Methodological Note : Store LiOMe under inert atmospheres (argon/nitrogen) and use anhydrous solvents to prevent decomposition. Standardize solutions via titration against benzoic acid for precise molarity .
Q. How to synthesize and standardize this compound solutions for organic reactions?
Synthesis Protocol :
Dissolve freshly cut lithium metal (500 mg) in anhydrous methanol (150 mL) under cooling to control exothermic reaction.
Dilute to 1 L with methanol; filter if precipitation occurs .
Q. Standardization :
- Titrate against benzoic acid using thymolphthalein as an indicator.
- Ensure solutions are protected from CO₂ and moisture to maintain stability .
Safety : Conduct reactions in fume hoods with flame-resistant equipment due to methanol’s flammability (flash point: 12°C) .
Advanced Research Questions
Q. How does this compound influence reaction mechanisms in transesterification compared to other alkoxides (e.g., NaOMe)?
LiOMe’s smaller ionic radius and higher Lewis acidity enhance nucleophilic activation in transesterification. Key differences include:
- Reaction Rate : LiOMe accelerates transesterification due to stronger methoxide ion stabilization .
- Byproduct Formation : Unlike NaOMe, LiOMe generates lithium salts, which may precipitate and complicate purification.
- Solvent Compatibility : LiOMe in methanol is preferred for homogeneous catalysis, while sodium/potassium alkoxides require polar aprotic solvents .
Methodological Insight : Monitor reaction progress via GC-MS or NMR to detect intermediate alkoxide complexes and optimize catalyst loading .
Q. What analytical techniques resolve contradictions in this compound’s role in solid-electrolyte interphase (SEI) formation for lithium-ion batteries?
Conflicting studies report LiOMe as both a beneficial SEI component and a degradation byproduct. Key approaches:
- XPS/FTIR : Identify LiOMe (Li–O–CH₃ bonds at ~550 cm⁻¹) and lithium methyl carbonate (C=O stretch at 1650 cm⁻¹) in SEI layers .
- Electrochemical Impedance Spectroscopy (EIS) : Correlate SEI resistivity with LiOMe content to assess passivation efficiency .
- Controlled Environment Studies : Compare SEI formation under inert vs. humid conditions to isolate LiOMe’s stability .
Data Interpretation : LiOMe’s insolubility in carbonate electrolytes may lead to uneven SEI layers, accelerating capacity fade .
Q. How to mitigate experimental variability in this compound-mediated methylation reactions?
Variability arises from moisture sensitivity and inconsistent reagent purity. Best practices:
- Purity Control : Use solutions with ≥99% LiOMe (verified by ICP-MS) and store in flame-sealed ampules .
- In Situ Generation : Prepare LiOMe immediately before use via reaction of Li metal with methanol in anhydrous conditions .
- Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to track methoxide consumption and intermediate formation .
Q. What spectroscopic and computational methods elucidate this compound’s interfacial behavior in catalytic CO₂ reduction?
LiOMe participates in CO₂ activation via:
- In Situ ATR-FTIR : Detect adsorbed CO₂ intermediates (e.g., lithium oxalate at 1320 cm⁻¹) on LiOMe-modified electrodes .
- DFT Calculations : Model LiOMe’s binding energy with CO₂ to predict reaction pathways (e.g., methoxide vs. carbonate formation) .
- TEM/EDS : Map spatial distribution of LiOMe-derived species on catalyst surfaces .
Q. How does this compound’s self-heating property impact its safe handling in large-scale reactions?
LiOMe is classified as a self-heating substance (UN 3206), requiring:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
